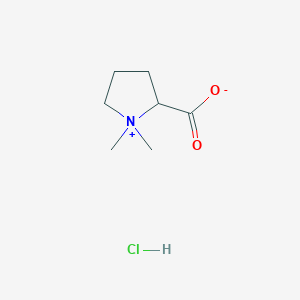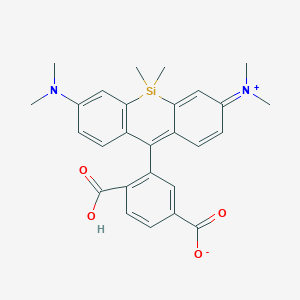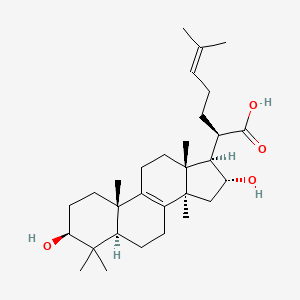
Ribamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribamine hydrochloride is a chemical compound derived from riboflavin (vitamin B2). It is an important intermediate in the synthesis of various riboflavin analogs and derivatives. Riboflavin is an essential nutrient for humans and animals, playing a crucial role in cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ribamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ribose with ammonia under high pressure and temperature to produce ribamine . This intermediate is then reacted with hydrochloric acid to form this compound. An alternative method involves the direct coupling of ribose with dichloro-aniline, followed by nitration and catalyzed hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the fermentation of riboflavin using strains of Bacillus subtilis or Ashbya gossypii . The riboflavin is then chemically modified through a series of reactions to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ribamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form riboflavin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms of riboflavin.
Substitution: Substitution reactions can introduce different functional groups into the ribamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrochloric acid, dichloro-aniline, and various catalysts for hydrogenation and nitration . Reaction conditions often involve high pressure and temperature to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various riboflavin analogs and derivatives, which have applications in pharmaceuticals, food additives, and other industries .
Wissenschaftliche Forschungsanwendungen
Ribamine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Ribamine hydrochloride exerts its effects by acting as a precursor to riboflavin, which is a coenzyme for various flavoproteins involved in oxidation-reduction reactions. These reactions are essential for cellular metabolism and energy production. Riboflavin derivatives also interact with specific molecular targets, such as enzymes involved in the biosynthesis of flavins .
Vergleich Mit ähnlichen Verbindungen
Ribamine hydrochloride is similar to other riboflavin analogs and derivatives, such as 7,8-dichloro-riboflavin and phenylazoribitylamine . it is unique in its specific chemical structure and reactivity, which make it a valuable intermediate in the synthesis of various riboflavin-based compounds. Other similar compounds include sulfanilamide and p-aminobenzoic acid, which share structural similarities and are used in related biochemical pathways .
Eigenschaften
Molekularformel |
C5H14ClNO4 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5-;/m0./s1 |
InChI-Schlüssel |
AFXRVZLJKFHWPY-VEGRVEBRSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N.Cl |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)




![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

